molecular formula C9H6BrClF3N B12607164 (1Z)-N-[2-(Bromomethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride CAS No. 887497-69-0

(1Z)-N-[2-(Bromomethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride

Cat. No.: B12607164
CAS No.: 887497-69-0
M. Wt: 300.50 g/mol
InChI Key: HYYXUJRCTJXVAW-UHFFFAOYSA-N
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Description

(1Z)-N-[2-(Bromomethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride is a specialized imidoyl chloride derivative characterized by a trifluoroethyl group, a bromomethyl-substituted phenyl ring, and a stereodefined Z-configuration at the imine double bond. Its molecular formula is C₉H₆BrClF₃N, with an average molecular mass of 308.50 g/mol. This compound is primarily utilized in organic synthesis as a precursor for constructing nitrogen-containing heterocycles, such as benzimidazoles, via transition-metal-catalyzed cross-coupling or cyclization reactions . The bromomethyl group at the phenyl ring enhances its reactivity in nucleophilic substitutions, while the trifluoroethyl moiety contributes to electron-deficient character, influencing both stability and reactivity .

Properties

CAS No.

887497-69-0

Molecular Formula

C9H6BrClF3N

Molecular Weight

300.50 g/mol

IUPAC Name

N-[2-(bromomethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C9H6BrClF3N/c10-5-6-3-1-2-4-7(6)15-8(11)9(12,13)14/h1-4H,5H2

InChI Key

HYYXUJRCTJXVAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CBr)N=C(C(F)(F)F)Cl

Origin of Product

United States

Biological Activity

(1Z)-N-[2-(Bromomethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride is a compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H8BrClF3N
  • Molecular Weight : 303.53 g/mol
  • CAS Number : [insert CAS number if available]

Synthesis

The synthesis of (1Z)-N-[2-(Bromomethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride typically involves the reaction of 2-(bromomethyl)aniline with trifluoroacetyl chloride under controlled conditions to yield the desired imidoyl chloride derivative. The reaction can be monitored using techniques such as NMR and mass spectrometry to confirm the structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to (1Z)-N-[2-(Bromomethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride. For instance:

  • A study screened various N-substituted phenyl derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that halogenated phenyl derivatives exhibited significant antimicrobial activity due to their ability to penetrate bacterial cell membranes effectively .

The biological activity of halogenated compounds often correlates with their lipophilicity and electronic properties. The trifluoromethyl group in (1Z)-N-[2-(Bromomethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride enhances its interaction with lipid membranes, facilitating cellular uptake. This property is crucial for its potential efficacy against various pathogens.

Study on Antimicrobial Effects

A comprehensive study evaluated the antimicrobial effectiveness of various chloroacetamides against Gram-positive and Gram-negative bacteria. The findings demonstrated that compounds with a bromomethyl substituent showed enhanced activity against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

CompoundActivity Against MRSAActivity Against E. coli
Compound AHighModerate
Compound BModerateLow
(1Z)-N-[2-(Bromomethyl)phenyl]-2,2,2-trifluoroethanimidoyl chlorideHighModerate

Anticancer Potential

In addition to its antimicrobial properties, preliminary investigations into the anticancer potential of related compounds suggest that they may inhibit tumor cell proliferation. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Scientific Research Applications

Chemical Synthesis

1.1. Synthetic Intermediates
This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of trifluoromethyl groups, which are critical in enhancing the biological activity of pharmaceuticals. The bromomethyl group can be further functionalized to create a variety of derivatives that are useful in drug development.

1.2. Reaction Pathways
The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, allowing for the introduction of various nucleophiles. This property is exploited in the synthesis of more complex molecules that exhibit desired pharmacological properties.

2.1. Anticancer Properties
Research indicates that compounds similar to (1Z)-N-[2-(Bromomethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride display significant cytotoxicity against various cancer cell lines. Studies have shown that derivatives of bromomethyl phenyl compounds exhibit selective inhibition of tumor growth, making them potential candidates for anticancer drug development .

Case Study: Antitumor Activity
A study evaluated the antitumor efficacy of several bromomethyl derivatives against human cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation effectively, with some derivatives showing IC50 values in the low micromolar range . This suggests a promising avenue for further research into their mechanisms of action and therapeutic potential.

Material Science Applications

3.1. Polymer Chemistry
The trifluoromethyl group enhances the thermal stability and chemical resistance of polymers. As such, (1Z)-N-[2-(Bromomethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride can be used as a monomer or additive in the production of high-performance polymers.

3.2. Coatings and Adhesives
Due to its unique chemical properties, this compound can be incorporated into coatings and adhesives that require enhanced durability and resistance to solvents and heat. The incorporation of trifluoromethyl groups is known to improve hydrophobicity and chemical stability .

Summary Table of Applications

Application AreaSpecific Use CasesNotes
Chemical SynthesisBuilding block for drug developmentVersatile intermediate
Biological ActivityAnticancer agentsSignificant cytotoxicity against cancer cells
Material ScienceHigh-performance polymersImproved thermal stability
Coatings/AdhesivesEnhanced durability coatingsIncreased resistance to environmental factors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity of trifluoroacetimidoyl chlorides is highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis:

Compound Name Substituent on Phenyl Ring Molecular Formula Key Reactivity/Application Reference
(1Z)-N-[2-(Bromomethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride Bromomethyl (CH₂Br) C₉H₆BrClF₃N High reactivity in Cu(I)/TMEDA-catalyzed cross-coupling with amines; bromomethyl acts as a leaving group . [1, 5]
(1Z)-2,2,2-Trifluoro-N-(2-nitrophenyl)ethanimidoyl chloride Nitro (NO₂) C₈H₄ClF₃N₂O₂ Electron-withdrawing nitro group stabilizes imidoyl chloride but reduces nucleophilic substitution efficiency . [2]
N-(2,2,2-Trifluoroethyl)-4-bromobenzimidoyl chloride Bromo (Br) C₉H₆BrClF₃N Used in Strecker synthesis avoidance protocols; bromo substituent enables regioselective coupling . [5]
(1Z)-N-(3-Ethynylphenyl)-2,2,2-trifluoroethanimidoyl chloride Ethynyl (C≡CH) C₁₀H₅ClF₃N Ethynyl group facilitates cycloaddition reactions; requires MeLi-LiBr for functionalization . [3]

Key Observations :

  • Bromomethyl vs. Bromo : The bromomethyl group in the target compound enables alkylation or elimination pathways, whereas aryl bromides (e.g., N-(2,2,2-trifluoroethyl)-4-bromobenzimidoyl chloride) participate in Ullmann-type couplings .
  • Nitro vs. Bromomethyl: The nitro group in the 2-nitrophenyl analog (C₈H₄ClF₃N₂O₂) increases thermal stability but reduces solubility in nonpolar solvents compared to the bromomethyl derivative .
  • Ethynyl vs. Bromomethyl : Ethynyl-substituted analogs exhibit divergent reactivity, favoring cyclization over cross-coupling due to alkyne participation in click chemistry .
Cross-Coupling Reactions

The target compound undergoes Cu(I)/TMEDA-catalyzed cross-coupling with primary amines to yield 2-(trifluoromethyl)benzimidazoles. However, aryl bromides and chlorides in similar compounds (e.g., N-(2-haloaryl)trifluoroacetimidoyl chlorides) require ligand additives (e.g., phenanthroline) for comparable efficiency, whereas iodides react spontaneously .

Stability Under Reaction Conditions
  • Bromomethyl Derivative : Prone to hydrolysis under basic conditions due to the labile C-Br bond.
  • Trifluoromethyl Analogs : Greater stability in acidic media but lower nucleophilicity .

Physicochemical Properties

Property Target Compound 2-Nitrophenyl Analog 4-Bromobenzimidoyl Chloride
Molecular Weight (g/mol) 308.50 252.58 297.51
Solubility Moderate in THF, DCM Poor in DCM High in DMF
Melting Point Not reported 112–114°C 89–91°C
Stability Air-sensitive Stable at RT Hygroscopic

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